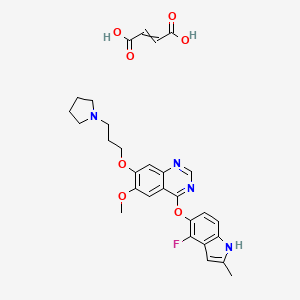![molecular formula C25H19ClF3NO7 B12466073 4-{[(5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoyl)oxy]acetyl}phenyl furan-2-carboxylate](/img/structure/B12466073.png)
4-{[(5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoyl)oxy]acetyl}phenyl furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[(4-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a furan ring, a carboxylate group, and a chlorinated phenyl group with trifluoromethyl substitution. These features contribute to its reactivity and versatility in chemical synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
4-{2-[(4-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl groups may produce alcohols.
Aplicaciones Científicas De Investigación
4-{2-[(4-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 4-{2-[(4-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
4-{2-[(4-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE: Similar compounds include other furan derivatives with various substitutions on the phenyl ring.
4-{2-[(4-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE: Compounds with similar functional groups, such as carboxylates and carbamoyl groups, can also be compared.
Uniqueness
The uniqueness of 4-{2-[(4-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE lies in its combination of functional groups and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C25H19ClF3NO7 |
|---|---|
Peso molecular |
537.9 g/mol |
Nombre IUPAC |
[4-[2-[5-[2-chloro-5-(trifluoromethyl)anilino]-5-oxopentanoyl]oxyacetyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C25H19ClF3NO7/c26-18-11-8-16(25(27,28)29)13-19(18)30-22(32)4-1-5-23(33)36-14-20(31)15-6-9-17(10-7-15)37-24(34)21-3-2-12-35-21/h2-3,6-13H,1,4-5,14H2,(H,30,32) |
Clave InChI |
WXNJULOBSPJAOG-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CCCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B12465990.png)
![2-(4-hydroxy-3-methoxyphenyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12466002.png)
![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B12466008.png)
![N-(4-chloro-2-hydroxyphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12466011.png)
![4-methoxy-3-(morpholin-4-ylcarbonyl)-N-[2-(phenylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B12466019.png)



![2-(3-methoxypropyl)-N-[4-(4-methylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12466042.png)
![N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12466045.png)

![3-(benzyloxy)-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B12466062.png)
![1-(3-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}phenyl)ethanol](/img/structure/B12466064.png)
![Decyl 3-[(3,5-dinitrophenyl)amino]benzoate](/img/structure/B12466068.png)
